molecular formula C18H27BFNO2 B2820651 3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester CAS No. 2377607-35-5

3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester

Cat. No. B2820651
CAS RN: 2377607-35-5
M. Wt: 319.23
InChI Key: KZPQSLPLYNIFJK-UHFFFAOYSA-N
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Description

The compound “3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Treatment of Periodontitis

Phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles have been used in the treatment of Periodontitis . A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .

Hydrolysis

Phenylboronic pinacol esters are susceptible to hydrolysis. The kinetics is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acid pinacol ester is a reagent used for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions .

Olefin Metathesis

Phenylboronic acid pinacol ester is also used in olefin metathesis .

Intermolecular Radical Additions

Phenylboronic acid pinacol ester is used in intermolecular radical additions .

Allylboration of Aldehydes

Phenylboronic acid pinacol ester is used in allylboration of aldehydes catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids .

Cobalt-Catalyzed Regioselective Hydrovinylation of Dienes with Alkenes

Phenylboronic acid pinacol ester is used in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes .

Nucleic Acid-Templated Energy Transfer Leading to a Photorelease Reaction

Phenylboronic acid pinacol ester is used in nucleic acid-templated energy transfer leading to a photorelease reaction .

Safety And Hazards

While the specific safety and hazards of “3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester” are not available, similar compounds like “3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER” require the use of personal protective equipment and adequate ventilation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for the use of pinacol boronic esters in organic synthesis are promising. They are highly valuable building blocks and their protodeboronation is an area of active research . The development of new protocols for their functionalizing deboronation could open up new possibilities for their use in organic synthesis .

properties

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-9-10-16(20)13(11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPQSLPLYNIFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester

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